molecular formula C11H19NO5 B2642901 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid CAS No. 1785059-06-4

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid

Cat. No.: B2642901
CAS No.: 1785059-06-4
M. Wt: 245.275
InChI Key: SOTPUAQTEIJGML-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO5. It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with oxane-3-carboxylic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Oxane-3-carboxylic acid derivatives.

    Reduction: Oxane-3-methanol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid primarily involves the reactivity of the Boc-protected amino group. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
  • 4-{(Tert-butoxy)carbonylamino}oxane-4-carboxylic acid
  • 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is unique due to its specific structure, which combines the stability of the Boc-protected amino group with the reactivity of the oxane ring. This makes it a versatile intermediate in organic synthesis and pharmaceutical research, offering distinct advantages in terms of stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-5-16-6-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPUAQTEIJGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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